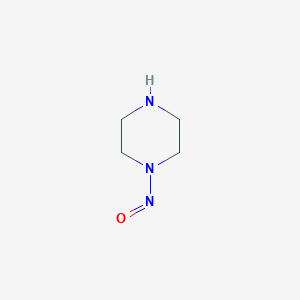

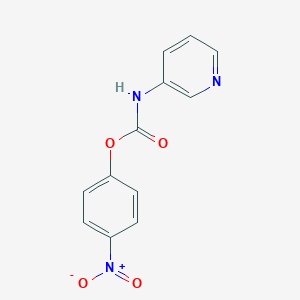

3-吡啶基氨基甲酸4-硝基苯酯

描述

Synthesis Analysis

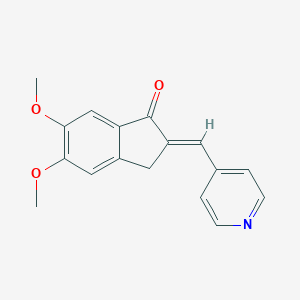

The synthesis of derivatives related to 3-Pyridinylcarbamic acid 4-nitrophenyl ester involves multiple steps, including Michael-addition and ring closure reactions. These synthetic pathways are crucial for producing compounds with varying ester functions, significantly impacting their pharmacological activities, such as coronary vasodilation and antihypertensive activity (Meyer et al., 1981).

Molecular Structure Analysis

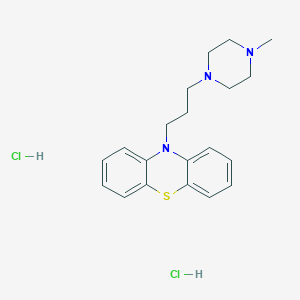

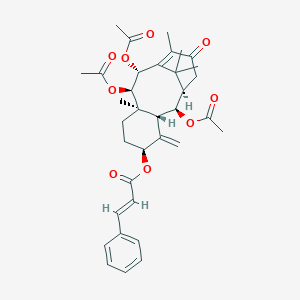

The molecular structure of 3-Pyridinylcarbamic acid 4-nitrophenyl ester and its derivatives is closely related to their activity as enzyme inhibitors, such as fatty acid amide hydrolase (FAAH) inhibitors. Structural analyses, including docking experiments and linear interaction energy calculations, have shown that modifications at the N-terminal group of O-arylcarbamates can significantly enhance potency by fitting within the lipophilic region of the substrate-binding site (Mor et al., 2008).

Chemical Reactions and Properties

3-Pyridinylcarbamic acid 4-nitrophenyl ester participates in various chemical reactions, including protection and activation of amino and hydroxyl groups for peptide synthesis. The compound's functional groups make it a versatile reagent for forming peptide or ester bonds via oxidation-reduction condensation, demonstrating its reactive and protective capabilities in synthetic chemistry (Matsueda & Walter, 2009).

Physical Properties Analysis

The physical properties of 3-Pyridinylcarbamic acid 4-nitrophenyl ester derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The electrochemical behavior of these compounds has been investigated, revealing insights into their reduction and oxidation processes, which are essential for understanding their reactivity and potential applications in medicinal chemistry (David et al., 1995).

Chemical Properties Analysis

The chemical properties of 3-Pyridinylcarbamic acid 4-nitrophenyl ester, including its reactivity with various reagents and its role as a precursor for the synthesis of complex molecules, are significant. For example, its derivatives have been explored for their antitubercular activities, showcasing the compound's potential as a lead for developing new therapeutic agents (Warekar et al., 2016).

科学研究应用

药理学活性

- 合成和药理学研究:Meyer 等人 (1981 年) 的一项研究专注于合成具有不同酯官能团的 4-芳基-1,4-二氢-2,6-二甲基-吡啶-3,5-二羧酸酯,强调了它们优越的药理活性,例如与对称取代衍生物相比的冠状动脉血管扩张和抗高血压活性。一种特定的化合物硝苯地平作为抗高血压药物得到了进一步开发 (Meyer 等人,1981 年)。

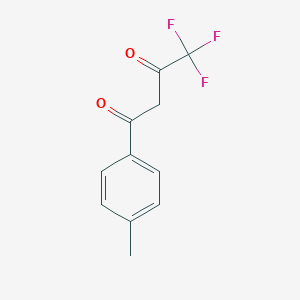

催化和化学反应

- 聚电解质催化:Kitano 等人 (1976 年) 探讨了在阳离子聚电解质存在下对对硝基苯基乙酸碱性水解的影响,揭示了受酯和聚电解质疏水特性的影响,离子-分子和离子-离子反应的加速。这项研究提供了对这些化合物在化学反应中催化行为的见解 (Kitano 等人,1976 年)。

- 具有底物选择性的合成对硝基苯酯酶:Fife 等人 (1991 年) 开发了一种合成线性聚合物,该聚合物充当对硝基苯酯水解的催化剂,对中等链长酸衍生的酯表现出高催化效率和酶样特异性 (Fife 等人,1991 年)。

化学合成和分析

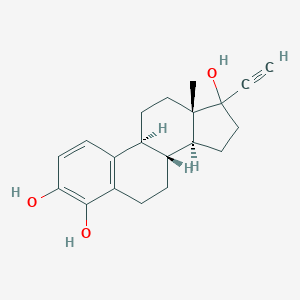

- 质子介质中的电化学行为:David 等人 (1995 年) 研究了一种不对称的 4-(邻硝基苯基)-1,4-二氢吡啶的电化学行为,提供了对水醇介质中还原和氧化过程的见解,并重点介绍了各种环化合物的合成 (David 等人,1995 年)。

- 4-氨基戊酸的环状低聚物:Pilipauskas 和 Kopple (1976 年) 描述了 4-氨基戊酸环状四聚体和来自 N-(-4-氨基-戊酰基)-4-氨基戊酸对硝基苯酯的内酰胺的制备,促进了我们对环状低聚物合成的理解 (Pilipauskas 和 Kopple,1976 年)。

属性

IUPAC Name |

(4-nitrophenyl) N-pyridin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJLMBYELLDOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434991 | |

| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinylcarbamic acid 4-nitrophenyl ester | |

CAS RN |

56402-87-0 | |

| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)